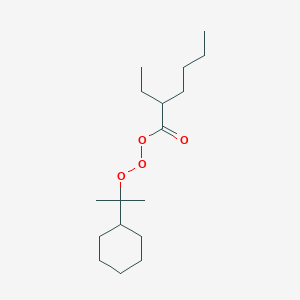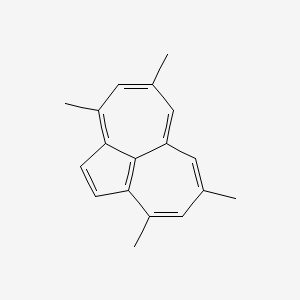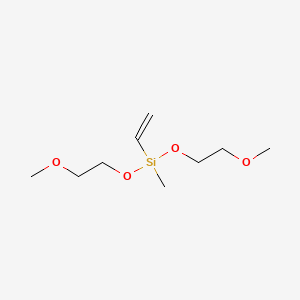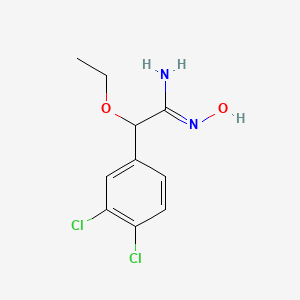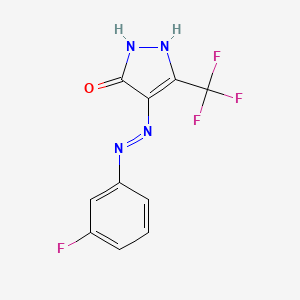
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone is a heterocyclic compound that features both pyrazole and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone typically involves the reaction of 3-(trifluoromethyl)pyrazole-4,5-dione with 3-fluorophenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone products.
Scientific Research Applications
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but generally involve the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the pyrazole core but lacks the hydrazone moiety.
4-(3-Fluorophenyl)hydrazone: Contains the hydrazone group but not the pyrazole ring.
Uniqueness
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(3-fluorophenyl)hydrazone is unique due to the combination of both pyrazole and hydrazone functionalities, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H6F4N4O |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)diazenyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H6F4N4O/c11-5-2-1-3-6(4-5)15-16-7-8(10(12,13)14)17-18-9(7)19/h1-4H,(H2,17,18,19) |
InChI Key |
JJFSWXHKXZCKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=NC2=C(NNC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)

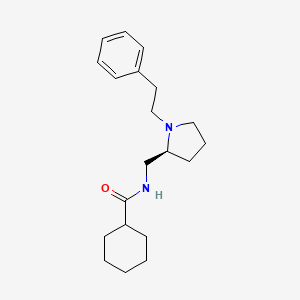
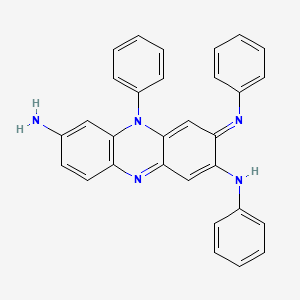

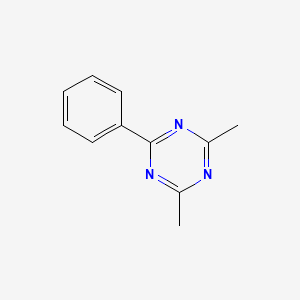
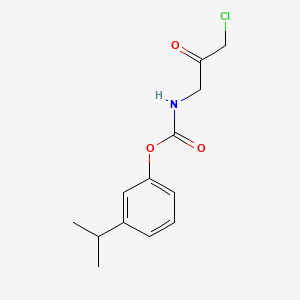
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
